

# **Application Notes and Protocols for Combining SH1573 with Other AML Therapeutic Agents**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SH1573 is a novel, independently designed inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation prevalent in a significant subset of Acute Myeloid Leukemia (AML) patients.[1][2] Preclinical studies have demonstrated that SH1573 effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG), promotes differentiation of AML cells, and exhibits a favorable safety profile, leading to its approval for clinical trials.[1][2] [3][4] While SH1573 shows promise as a monotherapy, combination strategies are essential to enhance efficacy, overcome resistance, and improve patient outcomes in the heterogeneous landscape of AML.

These application notes provide a comprehensive guide for researchers to explore the synergistic potential of **SH1573** in combination with other key AML therapeutic agents. The protocols and strategies outlined below are primarily based on preclinical and clinical data from studies involving enasidenib (AG-221), a structurally and mechanistically similar mIDH2 inhibitor.[5][6][7][8][9][10][11][12][13][14][15] Researchers are strongly encouraged to adapt and validate these protocols for **SH1573** in their specific experimental settings.

# **Potential Combination Strategies for SH1573**

Based on the established success of combining enasidenib with other AML drugs, the following combination strategies are proposed for **SH1573**:



- **SH1573** + BCL-2 Inhibitors (e.g., Venetoclax): Preclinical and clinical studies have shown that the combination of enasidenib and venetoclax is a promising therapeutic approach for IDH2-mutated AML.[5][6][7][8] The rationale is that mIDH2 activity sensitizes AML cells to BCL-2 inhibition.[6][7]
- **SH1573** + FLT3 Inhibitors (e.g., Gilteritinib): For patients with co-occurring IDH2 and FLT3 mutations, a dual-targeted approach may be highly effective. Clinical trials are currently investigating the combination of enasidenib with the FLT3 inhibitor gilteritinib.[16][17][18][19]
- **SH1573** + Hypomethylating Agents (e.g., Azacitidine): The combination of enasidenib with azacitidine has demonstrated significantly improved response rates in newly diagnosed IDH2-mutated AML patients compared to azacitidine alone.[9][10]

# Data Presentation: Summary of Quantitative Data from Enasidenib Combination Studies

The following tables summarize key quantitative data from preclinical and clinical studies of enasidenib in combination with other AML agents. These data provide a benchmark for evaluating the efficacy of **SH1573** combinations.

Table 1: Preclinical Efficacy of Enasidenib and Venetoclax Combination in IDH2-mutant AML PDX Models

| Treatment Arm                         | Mean Leukemia<br>Engraftment (%) | Reference |
|---------------------------------------|----------------------------------|-----------|
| Vehicle                               | 80                               | [7]       |
| Enasidenib (40 mg/kg, BID)            | 60                               | [7]       |
| Venetoclax (100 mg/kg, QD)            | 45                               | [7]       |
| Concurrent Enasidenib +<br>Venetoclax | 10                               | [7]       |

Table 2: Clinical Efficacy of Enasidenib and Venetoclax in Relapsed/Refractory IDH2-mutated AML



| Outcome                      | Value      | Reference |
|------------------------------|------------|-----------|
| Overall Response Rate (ORR)  | 62%        | [5]       |
| Complete Remission (CR)      | 50%        | [5][13]   |
| Median Overall Survival (OS) | 9.4 months |           |

Table 3: Clinical Efficacy of Enasidenib and Azacitidine in Newly Diagnosed IDH2-mutated AML

| Outcome                        | Enasidenib +<br>Azacitidine | Azacitidine Alone | Reference |
|--------------------------------|-----------------------------|-------------------|-----------|
| Overall Response<br>Rate (ORR) | 74%                         | 36%               | [9]       |
| Complete Remission (CR)        | 50%                         | 12%               | [10]      |

# Experimental Protocols In Vitro Synergy Assessment: Cell Viability and Combination Index

This protocol describes how to assess the synergistic, additive, or antagonistic effects of **SH1573** in combination with another therapeutic agent using a cell viability assay and the Chou-Talalay method for calculating the Combination Index (CI).

#### 3.1.1. Materials

- IDH2-mutant AML cell lines (e.g., TF-1 with IDH2-R140Q mutation)
- SH1573
- Combination agent (e.g., Venetoclax)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates



- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

#### 3.1.2. Protocol

- Cell Seeding: Seed IDH2-mutant AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours.
- Drug Preparation: Prepare serial dilutions of SH1573 and the combination agent in culture medium.
- Drug Treatment: Treat cells with **SH1573** alone, the combination agent alone, and the combination of both drugs at various concentrations. Include a vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTS Assay: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]
   [21]
- Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
  - Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[22][23][24][25][26] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[22][23][24][25][26]

# Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This protocol details the measurement of apoptosis in AML cells treated with **SH1573** combinations using flow cytometry.

#### 3.2.1. Materials



- IDH2-mutant AML cell lines
- SH1573 and combination agent
- · Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

#### 3.2.2. Protocol

- Cell Treatment: Treat AML cells with SH1573, the combination agent, or the combination for 48 hours. Include a vehicle-treated control.
- Cell Harvesting: Harvest the cells by centrifugation.
- Washing: Wash the cells once with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining: Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.[1][2] [27]
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[27]
  - Annexin V-positive, PI-negative cells are in early apoptosis.
  - Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

# **Western Blotting for Apoptosis-Related Proteins**



This protocol is for assessing changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis.

#### 3.3.1. Materials

- Treated AML cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

#### 3.3.2. Protocol

- Protein Extraction: Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.
- SDS-PAGE: Separate 20-30 μg of protein per sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

# In Vivo Efficacy in AML Xenograft Model

This protocol describes a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of **SH1573** combination therapy.

#### 3.4.1. Materials

- Immunodeficient mice (e.g., NSG mice)
- IDH2-mutant primary AML cells from patients
- **SH1573** and combination agent formulated for oral gavage or injection
- Flow cytometry antibodies for human CD45 and other relevant markers

#### 3.4.2. Protocol

- Engraftment: Inject 1-5 x 10<sup>6</sup> primary IDH2-mutant AML cells intravenously into immunodeficient mice.
- Monitoring: Monitor engraftment by weekly peripheral blood analysis for human CD45+ cells.
- Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups:
  - Vehicle control
  - SH1573 alone



- Combination agent alone
- SH1573 + combination agent
- Drug Administration: Administer drugs according to the desired schedule and dosage. For example, based on enasidenib studies, SH1573 could be administered orally at a dose of 45 mg/kg once daily.[2]
- Efficacy Assessment:
  - Monitor tumor burden by quantifying hCD45+ cells in peripheral blood, bone marrow, and spleen at various time points and at the end of the study.
  - Monitor overall survival of the mice in each treatment group.
- Pharmacodynamic Analysis: At the end of the study, collect tissues (bone marrow, spleen) to assess target engagement (e.g., 2-HG levels) and downstream effects (e.g., cell differentiation markers, apoptosis).

# Visualization of Pathways and Workflows Signaling Pathways



Click to download full resolution via product page

Caption: Proposed mechanisms of action for **SH1573** combinations.



# **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for evaluating **SH1573** combination therapies.



# **Logical Relationship of Combination Therapy**



Click to download full resolution via product page

Caption: Logical framework for **SH1573** combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 4. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enasidenib plus venetoclax in patients with IDH2-mutated relapsed or refractory acute myeloid leukaemia or myelodysplastic syndrome (ENAVEN-AML): a multicentre, single-arm, phase 1b/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. ash.confex.com [ash.confex.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Combination therapy more effective than chemotherapy alone for many newly diagnosed leukemia patients | MD Anderson Cancer Center [mdanderson.org]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Promising combinations being explored for IDH1 & IDH2-mutated AML | VJHemOnc [vjhemonc.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. ashpublications.org [ashpublications.org]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
- 17. mskcc.org [mskcc.org]
- 18. A Phase 1b Multi-Center Study of the FLT3 Inhibitor Gilteritinib in Combination with the IDH1 Inhibitor Ivosidenib or the IDH2 Inhibitor Enasidenib for Patients with Relapsed or Refractory Acute Myeloid Leukemia Who Have Co-Occurring FLT3/IDH1 or FLT3/IDH2 Mutations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. A Phase 1b Multi-Center Study of the FLT3 Inhibitor Gilteritinib in Combination with the IDH1 Inhibitor Ivosidenib or the IDH2 Inhibitor Enasidenib for Patients with Relapsed or Refractory Acute Myeloid Leukemia Who Have Co-Occurring FLT3/IDH1 or FLT3/IDH2 Mutations | Semantic Scholar [semanticscholar.org]
- 20. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 23. aacrjournals.org [aacrjournals.org]



- 24. scilit.com [scilit.com]
- 25. Drug combination studies and their synergy quantification using the Chou-Talalay method PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. kumc.edu [kumc.edu]
- 28. Bcl-2 Detection in Western Blotting FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Combining SH1573 with Other AML Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575963#combining-sh1573-with-other-aml-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com